molecular formula C19H22ClN3O2 B12633986 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid

2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid

Cat. No.: B12633986
M. Wt: 359.8 g/mol
InChI Key: YZGZVOCPNCBJLW-UHFFFAOYSA-N
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Description

2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a complex piperazine core, a structure frequently explored in the development of pharmacologically active agents. Piperazine derivatives are known to interact with a range of central nervous system targets . Specifically, substituted phenylpiperazines have been extensively studied as high-affinity ligands for neurotransmitter transporters and receptors . The presence of the 2-amino-3-chlorophenyl moiety and the benzyl group on the piperazine ring suggests potential for interaction with neurological targets, making it a candidate for the study of conditions related to dopamine and serotonin signaling . Furthermore, the acetic acid functional group enhances the molecule's versatility, allowing for further synthetic modification into esters, amides, or for conjugation, which is valuable in structure-activity relationship (SAR) studies and prodrug development . Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules designed to probe biological systems or as a lead compound in drug discovery efforts. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

2-[1-(2-amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid

InChI

InChI=1S/C19H22ClN3O2/c20-16-7-4-8-17(19(16)21)23-10-9-22(13-15(23)11-18(24)25)12-14-5-2-1-3-6-14/h1-8,15H,9-13,21H2,(H,24,25)

InChI Key

YZGZVOCPNCBJLW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C3=C(C(=CC=C3)Cl)N

Origin of Product

United States

Preparation Methods

Hydrolysis Method

Materials Required:

  • Amide or ester precursor
  • Sodium hydroxide (or potassium hydroxide)
  • Aqueous alcohol (e.g., ethanol or methanol)

Procedure:

  • Dissolve the amide or ester in an aqueous alcohol solution.
  • Add sodium hydroxide to the solution.
  • Heat the mixture to reflux for several hours.
  • After completion, neutralize the solution and extract with an organic solvent (e.g., ethyl acetate).
  • Purify the product via recrystallization.

Expected Yield: Approximately 60% depending on starting material purity and reaction conditions.

Condensation Reaction

Materials Required:

  • Benzylpiperazine
  • Chloroacetic acid
  • Triethylamine
  • Inert solvent (e.g., toluene)

Procedure:

  • Mix benzylpiperazine with chloroacetic acid in toluene.
  • Add triethylamine to the mixture as an acid acceptor.
  • Heat the reaction mixture at 90°C for several hours.
  • Cool and filter the precipitate.
  • Extract the organic phase with dilute hydrochloric acid and neutralize.
  • Purify through chromatography.

Expected Yield: Yields can vary widely but are typically around 50% based on reaction efficiency.

Method Key Reactants Conditions Expected Yield
Hydrolysis Amide/Ester + NaOH Aqueous medium, reflux ~60%
Condensation Benzylpiperazine + Chloroacetic Acid Toluene, heat (90°C) ~50%

Research indicates that varying reaction conditions significantly affects yield and purity of 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid. For instance, using different solvents or adjusting pH during extraction can enhance product recovery and reduce side reactions.

Additionally, alternative methods such as microwave-assisted synthesis have been explored for improving efficiency and reducing reaction times while maintaining high yields.

The preparation of 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid showcases a variety of synthetic strategies that can be tailored based on available materials and desired outcomes. Future research may focus on optimizing these methods further to enhance yields and reduce environmental impact through greener chemistry approaches.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Azides or thiol-substituted derivatives.

Scientific Research Applications

2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmacologically active compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Compound Key Structural Differences Molecular Formula Molecular Weight (g/mol) Notable Properties
Target: 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid 2-amino-3-chlorophenyl, benzyl, acetic acid substituents C₁₉H₂₁ClN₃O₂ 358.85 (calculated) High polarity (amine + carboxylic acid); moderate logP (~2.5 inferred)
2-(4-Boc-piperazinyl)-2-(3-chloro-phenyl)acetic acid () Boc-protected piperazine, 3-chlorophenyl (vs. 2-amino-3-chlorophenyl) C₁₇H₂₂ClN₂O₄ 365.82 Increased steric bulk (Boc group); reduced solubility in polar solvents
2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid () 2-methoxybenzyl, 3-oxo-piperazine (vs. benzyl, unmodified piperazine) C₁₄H₁₈N₂O₄ 278.31 Enhanced hydrogen-bonding (keto group); lower logP (~1.8 inferred)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide () Acetamide (vs. acetic acid), 4-fluorophenyl amide substituent C₁₈H₁₉ClFN₃O 347.81 Higher lipophilicity (amide vs. acid); potential CNS penetration

Key Trends and Implications

Substituent Effects on Solubility: The carboxylic acid group in the target compound enhances aqueous solubility compared to its Boc-protected analogue () or acetamide derivatives () . The 2-amino group on the phenyl ring may further improve solubility via hydrogen bonding.

The Boc group in adds steric hindrance, which could reduce metabolic stability in vivo .

Biological Activity Predictions :

  • Piperazine-acetic acid derivatives are often explored as CNS agents due to their ability to cross the blood-brain barrier. The acetamide variant () shows higher logP (calculated ~3.0), favoring CNS penetration .
  • The target compound’s polar groups may limit bioavailability but enhance selectivity for peripheral targets.

Biological Activity

2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid, a compound with the molecular formula C19H22ClN3O2, has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Weight : 359.8 g/mol
  • CAS Number : 1252648-30-8
  • Structure : The compound features a piperazine ring substituted with a benzyl group and an amino group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It is believed to exert effects through:

  • Dopaminergic Pathways : The piperazine moiety is known to influence dopamine receptor activity, potentially impacting mood and behavior.
  • Serotonergic Systems : Similar compounds have shown affinity for serotonin receptors, which could play a role in anxiety and depression modulation.

Anticonvulsant Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit anticonvulsant properties. In a study involving various piperazine derivatives:

  • Compound Efficacy : A related structure demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting that this class of compounds may be effective in seizure management .

Acetylcholinesterase Inhibition

The compound's structural similarities to known acetylcholinesterase inhibitors suggest it may also inhibit this enzyme, which is crucial in the treatment of Alzheimer's disease:

  • Inhibition Potency : Compounds with similar structures have shown IC50 values as low as 0.09 µM against acetylcholinesterase, indicating strong potential for cognitive enhancement .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid on PC12 cells exposed to oxidative stress. The findings indicated:

  • Cell Viability : The compound significantly increased cell viability compared to untreated controls.
  • Mechanism : It was suggested that the protective effects might be due to the modulation of oxidative stress pathways and enhancement of antioxidant defenses.

Comparative Analysis with Other Piperazine Derivatives

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAChE Inhibitor0.09
Compound BAnticonvulsant-
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acidNeuroprotective-Current Study

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